Product packaging for Tetracosane-d50(Cat. No.:CAS No. 16416-32-3)

Tetracosane-d50

Cat. No.: B106040
CAS No.: 16416-32-3
M. Wt: 389.0 g/mol
InChI Key: POOSGDOYLQNASK-KNUOVWDMSA-N
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Description

Tetracosane-d50 is a useful research compound. Its molecular formula is C24H50 and its molecular weight is 389.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50 B106040 Tetracosane-d50 CAS No. 16416-32-3

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontadeuteriotetracosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOSGDOYLQNASK-KNUOVWDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167714
Record name Tetracosane-d50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-32-3
Record name Tetracosane-d50
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetracosane-d50
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Stable Isotopes in Chemical and Biochemical Investigations

Stable isotopes, which are non-radioactive forms of elements, are crucial in modern scientific inquiry. sigmaaldrich.com Their utility stems from the fact that they are chemically identical to their lighter counterparts but possess a different mass. This mass difference allows them to be distinguished and traced within complex systems without altering the chemical properties of the molecule of interest. ebsco.comwikipedia.org The investigation of stable isotopes finds broad applications, from tracking metabolic pathways and understanding reaction mechanisms to reconstructing past environmental conditions. wikipedia.orgrsc.org By introducing a compound labeled with a stable isotope into a system, researchers can follow its journey, identify its transformation products, and quantify its presence with high precision. rsc.orgmusechem.com

Role of Perdeuterated Compounds As Research Probes and Analytical Standards

Perdeuterated compounds, where all hydrogen atoms are replaced by deuterium (B1214612), are especially valuable in scientific research. ontosight.aievitachem.com This extensive labeling results in a significant mass shift, making them easily distinguishable from their non-deuterated analogs in mass spectrometry. ontosight.aievitachem.com This property makes them ideal for use as internal standards in quantitative analysis. aptochem.comscioninstruments.com An internal standard is a compound added in a known amount to a sample to correct for variations during analysis, thereby improving the accuracy and precision of the results. scioninstruments.comcerilliant.com Deuterated standards are considered the "gold standard" for mass spectrometry-based bioanalysis because they have nearly identical chemical and physical properties to the analyte being measured, ensuring they behave similarly during sample preparation and analysis. aptochem.comchromforum.org

Overview of Tetracosane D50 S Utility in Contemporary Research Disciplines

Catalytic Hydrogen-Deuterium Exchange Reactions for n-Alkanes

Catalytic hydrogen-deuterium (H-D) exchange is a primary method for the deuteration of alkanes. acs.org This approach involves the activation of otherwise inert C-H bonds by a catalyst in the presence of a deuterium source. acs.org

Heterogeneous Catalyst Systems for Multi-Deuteration (e.g., Pt/C, Rh/C)

Heterogeneous catalysts, such as platinum on carbon (Pt/C) and rhodium on carbon (Rh/C), are frequently employed for the multi-deuteration of alkanes. rsc.orgrsc.org These catalysts are advantageous due to their ease of separation from the reaction mixture. rsc.org A simplified method for preparing fully deuterated hydrocarbons like this compound involves a liquid-phase exchange using deuterium gas over carbon-supported catalysts like rhodium, platinum, or palladium at elevated temperatures (190°C to 200°C). evitachem.com This process can yield perdeuterated products with high isotopic and chemical purity. evitachem.com

The choice of catalyst can influence the efficiency and selectivity of the deuteration process. For instance, Rh/C has been shown to be particularly effective for the deuteration of aliphatic compounds. jst.go.jp In some cases, hydrogen gas is used to activate the platinum group metal catalysts. rsc.org

Synergistic Catalysis in Deuteration of Long-Chain Alkanes

Recent research has demonstrated the effectiveness of using a combination of heterogeneous catalysts to achieve efficient multi-deuteration of alkanes under milder conditions. rsc.orgrsc.org A mixed catalytic system of Pt/C and Rh/C has been shown to work synergistically to deuterate a wide variety of linear, branched, and cyclic alkanes. rsc.orgrsc.orgresearchgate.net This synergistic effect is believed to be initiated by the transition metal-catalyzed dedeuteration of the solvent to produce D2 gas, which then participates in the C-H bond activation of the alkane. rsc.orgrsc.org This approach allows for the deuteration of long-chain alkanes, which are typically less reactive. rsc.orgrsc.org

Solvent Systems and Reaction Conditions for Efficient Deuteration

The choice of solvent and reaction conditions is crucial for achieving efficient deuteration. Deuterium oxide (D2O) is often used as a green and readily available deuterium source. rsc.org However, to overcome the low reactivity of alkanes, harsh conditions such as high temperatures (e.g., 160°C in a sealed tube) have often been necessary. rsc.org

An advancement in this area involves the use of a mixed solvent system, such as deuterated isopropanol (B130326) (i-PrOD-d8) and D2O. rsc.orgrsc.org This mixed solvent system, in conjunction with the synergistic Pt/C and Rh/C catalyst system, allows for multi-deuteration to occur at a lower temperature of 120°C. rsc.orgrsc.org The deuterated isopropanol is thought to generate a small amount of D2 in situ, which activates the catalysts. rsc.org

Table 1: Comparison of Catalytic Systems for Alkane Deuteration

Catalyst System Deuterium Source Typical Reaction Conditions Substrate Scope Key Features
Rh/C D2O 160°C, H2 atmosphere, sealed tube Alkanes Effective for aliphatic compounds. rsc.orgjst.go.jp
Pt/C and Rh/C (Mixed) i-PrOD-d8 / D2O 120°C Linear, branched, and cyclic alkanes Synergistic effect allows for milder conditions. rsc.orgrsc.org
Pt, Rh, or Pd on Carbon D2 gas 190°C - 200°C Unsaturated or saturated hydrocarbons Yields high isotopic and chemical purity. evitachem.com

Reductive Deuteration Pathways for Aliphatic Hydrocarbons

Reductive deuteration is another significant strategy for synthesizing deuterated compounds. researchgate.net This method involves the reduction of a functional group with a deuterium source. While traditionally employing expensive and flammable deuterated reducing agents, newer methods have been developed. beilstein-journals.org

One such method utilizes a Cp2TiCl/D2O/Mn system, which has proven to be an excellent reagent for the deuteration of various organic compounds, including those derived from epoxides, ozonides, ketones, and activated halides. beilstein-journals.org For the deuteration of alkenes and alkynes, it is proposed that an aqua-complex intermediate facilitates deuterium atom transfer from D2O to a late transition metal, which then accomplishes the deuteration. beilstein-journals.org Additionally, cobalt/photoredox dual catalysis can achieve consecutive reductive deuteration of alkenes to produce polydeuterated alkanes in the absence of a base. researchgate.net

Catalytic Transfer Deuteration and Hydrodeuteration Techniques

Catalytic transfer deuteration and hydrodeuteration have emerged as powerful techniques that avoid the need for D2 gas and pressurized setups. marquette.edu These methods use readily available deuterium donors. marquette.edu Copper-catalyzed transfer hydrodeuteration has shown significant potential for the selective deuteration of alkanes. nih.govacs.org For instance, a highly regio- and chemoselective Cu-catalyzed aryl alkyne transfer hydrodeuteration has been developed to produce aryl alkanes with precise deuteration at the benzylic position. nih.govacs.org This method demonstrates high selectivity and results in products with high isotopic purity. nih.govacs.org

Advances in Deuteration Synthesis for Inert C(sp3)-H Bonds

The direct deuteration of inert C(sp3)-H bonds is a highly desirable but challenging process. nih.gov Recent advancements have focused on developing methods to achieve this with high selectivity. One approach involves the synergistic use of photocatalysis and hydrogen atom transfer (HAT) catalysis. nih.gov This method allows for the predictable and selective deuteration of distal tertiary, secondary, and even primary C(sp3)-H bonds in structurally diverse amides using D2O as the deuterium source. nih.gov This strategy can be used for both monodeuteration and multideuteration. nih.gov

Another innovative approach is the electrochemical Ritter-type amination of C(sp3)-H bonds, which can also be adapted for deuteration. nih.gov This method uses an electrochemically generated sulfate (B86663) radical anion as a hydrogen atom transfer agent to create an alkyl radical intermediate, providing a pathway for the incorporation of deuterium. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

The near-identical chemical properties to its non-deuterated analog and its distinct mass make this compound an ideal internal standard for GC-MS analysis. researchgate.netscioninstruments.com

Development and Validation of Quantitative GC-MS Methods for Hydrocarbon Analysis

The development of robust quantitative GC-MS methods is crucial for accurate hydrocarbon analysis. Method validation ensures that the analytical procedure is suitable for its intended purpose, encompassing parameters like linearity, precision, accuracy, and limits of detection and quantification. impactfactor.orgrsc.org

In the analysis of fuel-related hydrocarbons in water, quantitative determinations using GC/MS with deuterated internal standards have proven effective, provided the target compounds and standards have unique ions for quantitation or sufficient chromatographic separation. nih.govacs.org For instance, a GC-MS method was developed and validated for determining n-alkanes (from C10 to C35) and isoprenoids in fish tissue using a suite of seven deuterated internal standards, including this compound. researchgate.net The validation process for this method involved assessing linearity by analyzing a series of calibration standards over a range of concentrations (e.g., 0.05 to 10 µg/ml). researchgate.net The resulting calibration curve for n-tetracosane demonstrated excellent linearity with a correlation coefficient (R²) of 0.999. researchgate.net Such methods often show high accuracy, with recoveries close to 100%, and low limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Validation Parameters for a Quantitative GC-MS Method for n-Alkanes

Parameter Description Example Value (for n-tetracosane)
Linearity (R²) A measure of how well the calibration curve fits the data points. 0.999 researchgate.net
Recovery The percentage of the known amount of analyte recovered. Close to 100% researchgate.net
Precision (RSD) The relative standard deviation, indicating the repeatability of measurements. <4% (intra-day, inter-day, inter-laboratory) rsc.org
LOD The lowest concentration of an analyte that can be reliably detected. 0.104 g L⁻¹ rsc.org

| LOQ | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | 0.315 g L⁻¹ rsc.org |

Selected Ion Monitoring (SIM) Techniques for Deuterated n-Alkanes in Complex Matrices

Selected Ion Monitoring (SIM) is a GC-MS technique that enhances sensitivity and selectivity by monitoring only a few specific ions characteristic of the analytes of interest, rather than scanning the entire mass range. tandfonline.comtandfonline.com This is particularly useful for detecting trace levels of compounds in complex environmental samples. tandfonline.com

When using deuterated internal standards like this compound, SIM mode allows the mass spectrometer to distinguish between the deuterated standard and the non-deuterated native analyte based on their different molecular weights, even if they co-elute from the gas chromatograph. researchgate.net For deuterated n-alkanes, specific ions are monitored. For example, in the analysis of petroleum hydrocarbons, the ion at a mass-to-charge ratio (m/z) of 66 has been used for perdeuterated n-tetracosane-d50. researchgate.netut.ac.ir

A study on the quantification of n-alkanes in fish tissue utilized a SIM method to analyze seven deuterated internal standards, including this compound, and 28 n-alkane compounds. researchgate.net The specific quantifier and qualifier ions for each deuterated standard were determined to ensure accurate identification and quantification. researchgate.net This technique avoids the overestimation that can occur from co-eluting compounds, which is a common issue in full-scan mode. researchgate.net

Table 2: Example of Monitored Ions for this compound in a GC-MS SIM Method

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z) Molecular Ion (m/z)
n-Tetracosane-d50 40.4 66.1 50.1, 82.1 388.8

Data sourced from a study on hydrocarbon quantification in trout muscle tissue. researchgate.net

Chromatographic Separation Principles and Optimization for this compound Analysis

The successful analysis of this compound and the hydrocarbons it is used to quantify relies on effective chromatographic separation. The goal is to achieve baseline separation of all target compounds from each other and from interfering matrix components. rsc.org

Optimization of the GC method involves several parameters:

Column: A nonpolar or semi-polar capillary column, such as one with a 5% phenyl methyl silicone stationary phase, is typically used for hydrocarbon analysis. cefas.co.uk A common choice is an HP-5 MS column. amazonaws.com

Temperature Program: A carefully controlled temperature ramp is essential for separating compounds with a wide range of boiling points. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher final temperature to elute the heavier compounds like this compound. tandfonline.comamazonaws.com

Carrier Gas Flow: Helium is the most common carrier gas, and its flow rate is optimized to ensure good resolution and peak shape. tandfonline.com

Injection Mode: Splitless or split injection may be used depending on the concentration of the analytes. A split injection is often used to prevent column overload when analyzing highly concentrated samples. tandfonline.com

For example, one method for analyzing organic aerosols used a Restek Rtx-5MS column with a one-hour GC method. tandfonline.com The temperature program started at 80°C, ramped to 45°C for injection, then ramped at 8.6°C/min to 310°C and held for 10 minutes. tandfonline.com Another method for crude oil analysis used an HP-5 MS column with a temperature program that started at 40°C and ramped at 4°C/min to 310°C, holding for 30 minutes. amazonaws.com These optimized conditions ensure that long-chain alkanes like this compound are well-resolved from other components in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Deuterium (²H) NMR spectroscopy is a powerful tool for probing molecular structure, dynamics, and reaction mechanisms. synmr.in Because deuterium has a different nuclear spin and magnetic moment than protium (B1232500) (¹H), it provides a unique spectroscopic window. synmr.in

This compound as an NMR Probe for Mechanistic Studies

While direct NMR studies specifically detailing this compound as a probe are not extensively published, the principles of using deuterated molecules in NMR for mechanistic studies are well-established. synmr.inscielo.org.mx In such studies, a deuterated compound is introduced into a system, and the changes in the ²H NMR spectrum are monitored to gain insights into reaction pathways, molecular interactions, and dynamics. synmr.innih.gov

The use of deuterated compounds allows researchers to:

Track Reaction Pathways: By selectively labeling a molecule with deuterium, its fate in a chemical or biological reaction can be followed. synmr.in

Investigate Isotope Effects: The difference in reaction rates between a deuterated and non-deuterated compound (the kinetic isotope effect) can provide detailed information about the reaction mechanism, particularly the rate-determining step. scielo.org.mxnukleonika.pl

Simplify Spectra: In ¹H NMR, the use of a deuterated solvent or deuterated components in a mixture can eliminate large solvent signals, allowing for clearer observation of the signals from the non-deuterated analytes. synmr.in

Probe Molecular Dynamics: ²H NMR is particularly sensitive to molecular motion, and studies of deuterated molecules can provide information on rotational and translational dynamics. evitachem.com

For example, a study on the formation of metal-organic frameworks (MOFs) utilized ²H NMR to monitor the concentration of a deuterated linker and observe the chemical shift of deuterated water over time, which helped to unravel key mechanistic details. nih.gov Similarly, ¹H and ²H NMR studies of partially deuterated porphycene (B11496) derivatives provided insights into the cooperative coupling of hydrogen bonds, supporting a concerted double proton-transfer mechanism. nih.gov Although not the primary focus, the presence of this compound in a sample can be confirmed by Deuterium NMR, as shown in certificates of analysis for the compound. scbt.com

Advanced 2H NMR Spectroscopic Characterization of Deuterated Alkanes

Deuterium (²H) nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the molecular dynamics and ordering of deuterated molecules like this compound. tandfonline.comresearchgate.net In ²H NMR, the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient provides detailed information about the orientation and motion of C-D bonds. nih.gov

For long-chain alkanes, ²H NMR spectra can reveal insights into chain mobility, conformational ordering, and phase behavior. tandfonline.com In solid-state ²H NMR studies of deuterated alkanes confined in matrices, the lineshapes and relaxation experiments provide information on motional characteristics and ordering behavior. tandfonline.com For instance, at lower temperatures, the spectra of deuterated alkanes show broad powder patterns, which is characteristic of axially symmetric rotation around the long axis of the molecule. nih.gov As the temperature increases, changes in the spectral moments can indicate phase transitions, such as from a gel to a liquid crystalline phase. nih.govnih.gov

Key parameters derived from ²H NMR spectra of deuterated alkanes include:

Quadrupolar Splittings (ΔνQ): These splittings are directly proportional to the order parameter (SCD) of the C-D bond and provide a measure of the time-averaged orientation of the bond with respect to a defined axis. nih.gov

Spin-Lattice Relaxation Times (T1Z): These measurements provide information about the rates of molecular motions, such as rotations and trans-gauche isomerizations along the alkane chain. tandfonline.com

A study on selectively deuterated n-pentadecane in a urea (B33335) inclusion compound demonstrated how variable temperature ²H NMR can be used to model the motional dynamics. tandfonline.com At low temperatures, the interior of the alkane chain is in an almost all-trans conformation and undergoes restricted rotation. As the temperature increases, the jump angle of this rotation also increases. tandfonline.com

Interfacing this compound with Other Analytical Platforms

The unique properties of this compound make it an ideal internal standard for various analytical platforms, enhancing the accuracy and reliability of quantitative analyses. ontosight.aiclearsynth.com

Mass spectrometry is a primary technique where deuterated standards like this compound are employed. clearsynth.com The significant mass difference between this compound and its non-deuterated counterpart allows for clear differentiation in a mass spectrum, which is crucial for accurate quantification. evitachem.com

The use of deuterated internal standards in MS offers several advantages:

Correction for Matrix Effects: In complex samples, other compounds can suppress or enhance the ionization of the analyte. Since a deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction. clearsynth.comscioninstruments.com

Compensation for Sample Loss: During sample preparation steps like extraction and cleanup, some of the analyte may be lost. A deuterated standard, added at the beginning of the process, accounts for these losses. scioninstruments.comaptochem.com

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard's response, the precision and accuracy of the measurement are significantly improved. clearsynth.com

A study developing a gas chromatography-mass spectrometry (GC-MS) method for n-alkanes in fish tissue utilized this compound as one of the deuterated internal standards. researchgate.net The method involved identifying quantifier and qualifier ions for both the analytes and the deuterated standards to ensure accurate identification and quantification. researchgate.net

Table 1: Example Quantifier and Qualifier Ions for Deuterated Alkanes in GC-MS

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
n-Eicosane-d4231.866.150.1, 82.1, 324.6
n-Tetracosane-d5040.466.150.1, 82.1, 388.8
n-Triacontane-d6250.266.150.1, 82.1, 485.0

Data sourced from a study on the development of a GC-MS method for hydrocarbon analysis. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for analyzing a wide range of compounds, including long-chain alkanes. nih.gov The use of deuterated internal standards like this compound in LC-MS is crucial for robust and reliable quantification, especially in complex biological or environmental samples. texilajournal.comnih.gov

In LC-MS, the deuterated standard co-elutes with the analyte, meaning they exit the chromatography column at the same time. aptochem.com This co-elution is important because it ensures that both the analyte and the standard are subjected to the same conditions in the MS ion source at the same time, which is critical for correcting ionization variability. aptochem.com

While LC-MS is more commonly used for more polar compounds, methods for the analysis of nonpolar compounds like long-chain alkanes have been developed. nih.govnih.govfrontiersin.org These methods often require specialized chromatographic conditions to achieve good separation and resolution. The integration of deuterated standards like this compound is essential for validating these methods and ensuring the accuracy of the results. clearsynth.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost monolayers of a sample. eag.comcarleton.edu It can be used to create high-resolution chemical maps of a surface. phi.com

The ability of ToF-SIMS to detect isotopes makes it particularly well-suited for studies using deuterated compounds like this compound. rsc.orgaip.org By using a deuterated standard, it is possible to distinguish the standard from other hydrocarbons present on the surface and to map its distribution with high spatial resolution. rsc.org

ToF-SIMS has been used to study the hydrogen-deuterium exchange on polymer surfaces, demonstrating its sensitivity and selectivity for hydrogen isotopes. rsc.orgrsc.org In a typical ToF-SIMS experiment, a pulsed primary ion beam sputters secondary ions from the sample surface. eag.com These secondary ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined with high accuracy. phi.com This allows for the identification of not only elemental ions but also molecular fragments. rsc.org

Table 2: Key Capabilities of ToF-SIMS for Isotopic Analysis

CapabilityDescription
High Mass ResolutionAllows for the separation of ions with very similar masses, such as deuterated and non-deuterated fragments. carleton.edu
High Surface SensitivityCan detect species at the parts-per-million (ppm) to parts-per-billion (ppb) level on the surface. aip.org
Sub-micron ImagingEnables the mapping of the distribution of specific isotopes or molecules on a microscopic scale. carleton.edu
Retrospective AnalysisA full mass spectrum is collected at each pixel of an image, allowing for later analysis of any mass of interest. carleton.edu

The use of deuterated compounds in conjunction with ToF-SIMS provides a powerful tool for investigating surface chemistry, molecular orientation, and microscale distribution of specific molecules. rsc.orgresearchgate.net

Environmental and Biogeochemical Tracing Studies Utilizing Tetracosane D50

Non-Radioactive Tracer Applications in Biodegradation Research

The use of isotopically labeled compounds is fundamental to understanding the pathways and rates of biodegradation. Tetracosane-D50 offers a safe and effective alternative to radioactive tracers for monitoring the microbial degradation of long-chain alkanes, which are common components of petroleum pollution.

In biodegradation studies, distinguishing the tracer from the naturally occurring compound is essential. The use of deuterated tetracosane (B166392) (C24D50) provides a non-radioactive method for this purpose in soil microcosm experiments. By employing Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring (GC-MS-SIM), researchers can specifically track the mass-to-charge ratio (m/z) ions unique to this compound. This technique effectively eliminates background interference from the native tetracosane (C24H50) present in the soil, enabling highly precise measurements of microbial uptake and degradation rates.

Studies comparing the degradation of different alkanes show the complexity of these processes. For instance, research on mixed microbial cultures demonstrated varying degradation efficiencies for different hydrocarbons. In one study, a sequential fungal-bacterial mixed culture was able to degrade 73.48% of tetracosane when it was the sole pollutant. nih.gov The presence of other pollutants, such as pyrene, could alter these rates, highlighting the importance of specific tracers like this compound to accurately quantify the fate of individual compounds in a mixture. nih.gov

Table 1: Example of Tetracosane Degradation by Microbial Cultures

This table illustrates the degradation efficiency of different microbial cultures on tetracosane and pyrene, demonstrating the type of data that can be obtained using tracer compounds like this compound.

Microbial Culture TypePollutantDegradation Percentage (%)
Sequential Fungal-BacterialTetracosane73.48 nih.gov
Sequential Fungal-BacterialPyrene60.76 nih.gov
Co-degradation (Pyrene + Tetracosane)Tetracosane67.07 nih.gov
Co-degradation (Pyrene + Tetracosane)Pyrene85.41 nih.gov

Assessment of Organic Compound Fate and Transport in Natural Environments

Understanding how organic compounds move and degrade in the environment is crucial for assessing their impact. This compound is used in field experiments to simulate and measure the behavior of long-chain alkanes under real-world conditions.

The snowpack is an important environmental compartment that can accumulate atmospheric pollutants. Post-depositional processes, such as photochemistry and volatilization, can significantly affect the concentration and fate of these compounds. polarresearch.net To investigate these processes, in-situ experiments have been conducted using isotopically labelled compounds. polarresearch.net

In a study on the Greenland Ice Sheet, deuterated organic compounds were applied to surface snow to measure their loss rates under natural sunlight and environmental conditions. polarresearch.net While this compound was used as an internal standard in the analysis of these experiments, a similar deuterated long-chain alkane, docosane-d46, was observed to have a first-order loss rate with a reaction rate constant of 0.040 h⁻¹. polarresearch.net This type of data is vital for developing and refining models that predict the fate of organic contaminants in polar regions and understanding how they are archived in ice cores. polarresearch.net

Table 2: First-Order Loss Rate Constants for Deuterated Organic Compounds in Surface Snow

This table shows experimentally determined loss rates for several isotopically labeled organic compounds in surface snow on the Greenland Ice Sheet, illustrating the application of tracers in assessing environmental fate. polarresearch.net

Labeled CompoundLoss Rate Constant (h⁻¹)
Fluoranthene-d100.068 polarresearch.net
Docosane-d460.040 polarresearch.net
Hexadecanoic acid-d310.070 polarresearch.net
Docosanoic acid-d430.067 polarresearch.net
Azelaic acid-d140.047 polarresearch.net

Source Apportionment of Organic Carbon and Molecular Markers

Atmospheric particulate matter contains a complex mixture of organic compounds from numerous sources. This compound plays a key role as an internal standard in analytical methods designed to untangle these sources.

Molecular markers are specific organic compounds that can be linked to particular emission sources. d-nb.info For example, long-chain n-alkanes with an odd-carbon number preference are characteristic of biogenic sources like plant waxes, while a lack of this preference and shorter chain lengths can indicate anthropogenic sources such as fossil fuel combustion. nomresearch.cnsemanticscholar.org

In studies of fine particulate matter (PM2.5), samples are often spiked with a known quantity of this compound before extraction and analysis by GC-MS. d-nb.infodaneshyari.comcopernicus.org This allows for the precise quantification of various molecular markers, including n-alkanes, hopanes (tracers for petroleum), and levoglucosan (B13493) (a tracer for biomass burning). aaqr.orgcopernicus.org By accurately measuring the concentrations of these tracer compounds, researchers can use receptor models like Positive Matrix Factorization (PMF) to apportion the contributions of different sources, such as vehicle exhaust, industrial emissions, and biogenic inputs, to the total organic carbon content of aerosols. copernicus.orgcopernicus.org The chemical stability and known isotopic composition of this compound make it an ideal standard for these quantitative analyses, which are essential for developing effective air quality management strategies. copernicus.orgunesp.br

Tracing Inputs and Transformation of Organic Matter in Aquatic and Terrestrial Systems

This compound is widely used as a recovery or internal standard to ensure the accuracy of quantitative analyses of organic matter in sediments, soils, and water. mdpi.comnerc.ac.ukuni-bayreuth.de By adding a precise amount of the deuterated compound to a sample before processing, scientists can correct for any loss of native analytes during extraction and cleanup procedures. mdpi.comresearchgate.net

This application is crucial in studies tracing the origin, transport, and diagenetic transformation of organic matter. For example, in analyzing coastal sediments, this compound is used to quantify lipid biomarkers like n-alkanes, fatty acids, and sterols. mdpi.companamjas.org The relative abundance and distribution of these markers can reveal the sources of organic matter (e.g., terrestrial plants vs. marine phytoplankton) and the degree of its degradation. mdpi.companamjas.org Similarly, in studies of peatlands, this compound helps quantify n-alkanes to understand how litter inputs from different plant communities contribute to long-term carbon storage. nerc.ac.uk The use of such standards is also fundamental in paleopedology, where deuterated alkanes are added to soil samples to accurately reconstruct past environmental conditions and soil organic matter dynamics. uni-bayreuth.de

Investigations in Marine Sediments and Hydrothermal Vent Environments

The analysis of organic compounds in marine sediments is fundamental to understanding pollution, biogeochemical cycles, and the impact of human activities on marine ecosystems. In such studies, this compound is frequently employed as an internal standard to ensure the accuracy and reproducibility of analytical measurements.

One significant application of this compound is in the quantification of total petroleum hydrocarbons (TPH) in marine sediments. For instance, in a study of marine sediments at Davis Station, Antarctica, a known amount of this compound was added to the samples before extraction and analysis. aad.gov.au This process, known as internal standard calibration, allows for the correction of any loss of analytes during sample preparation and instrumental analysis. The hydrocarbons were extracted using dichloromethane (B109758) (DCM) and analyzed by gas chromatography with flame ionization detection (GC-FID). aad.gov.au By comparing the detector response of the target hydrocarbons to that of the known concentration of this compound, researchers can accurately determine the concentration of TPH in the sediment samples. aad.gov.au

While direct studies explicitly detailing the use of this compound in hydrothermal vent environments are not prevalent in the provided search results, its application in general marine sediment analysis provides a strong basis for its utility in these unique ecosystems. Hydrothermal vents are characterized by the discharge of geothermally heated water, which is rich in dissolved minerals and chemicals that support unique biological communities through chemosynthesis. ifremer.frnoaa.gov The sediments and mineral deposits around these vents are complex matrices. The analytical principles for studying organic compounds in other marine sediments, including the use of internal standards like this compound, are directly applicable to understanding the organic geochemistry of hydrothermal vent systems. These environments host diverse microbial and animal life, with bacteria forming the base of the food web by oxidizing chemicals like hydrogen sulfide. noaa.govfrontiersin.org

Table 1: Application of this compound in Marine Sediment Analysis

Study FocusAnalytical MethodRole of this compoundKey FindingsSource
Total Petroleum Hydrocarbons (TPH) in Antarctic Marine SedimentsGas Chromatography-Flame Ionization Detection (GC-FID)Internal standard for quantificationEnabled accurate measurement of TPH concentrations by correcting for analytical variability. aad.gov.au aad.gov.au

Studies of Organic Matter in Rock Matrices

The analysis of organic matter preserved in rock matrices provides invaluable insights into past environmental conditions, the evolution of life, and the processes of fossil fuel formation. This compound is a commonly used internal standard in these paleogeochemical studies.

In a study of sedimentary organic matter across the Laptev Sea shelf, this compound was used as an internal standard to control for quantification and recovery during the analysis of lipid biomarkers. mdpi.comresearchgate.net The researchers used Rock-Eval pyrolysis and gas chromatography-mass spectrometry (GC-MS) to characterize the organic matter. mdpi.comresearchgate.net The addition of this compound to the total lipid extracts before fractionation and analysis ensured the accurate quantification of n-alkanes and n-alkanoic acids, which are important indicators of the source and degradation state of organic matter. mdpi.comresearchgate.net

Similarly, in an investigation of Early Cretaceous black shales from the South Atlantic Cape Basin, d50-Tetracosane was added as an internal standard to the saturated aliphatic fraction of rock extracts prior to GC-MS analysis. copernicus.org This allowed for the precise quantification of acyclic hydrocarbons, such as n-alkanes and acyclic isoprenoids, which helped in reconstructing the depositional environment and the driving mechanisms of organic carbon burial. copernicus.org

Another study focusing on the molecular profile of microbial communities in a Cambrian host rock also utilized this compound. mdpi.com It was added as an internal standard before the organic extraction of powdered rock samples to enable the quantification of various lipids, including n-alkanols and fatty acids. mdpi.com This helped in identifying the contribution of contemporary soil microbiota to the organic matter in the rock. mdpi.com

Table 2: Use of this compound in the Analysis of Organic Matter in Rocks

Research AreaRock/Sediment TypeAnalytical TechniqueRole of this compoundSource
Composition of Sedimentary Organic MatterLaptev Sea Shelf SedimentsRock-Eval Pyrolysis, GC-MSInternal standard for quantification of n-alkanes and n-alkanoic acids. mdpi.comresearchgate.net mdpi.comresearchgate.net
Organic Carbon Burial MechanismsEarly Cretaceous Black ShalesGC-MS, GC-MS/MSInternal standard for analysis of saturated aliphatic fractions. copernicus.org copernicus.org
Molecular Profile of Soil Microbial CommunitiesCambrian Host RockGC-MSInternal standard for quantification of organic extracts. mdpi.com mdpi.com

Biochemical and Metabolic Research Applications of Tetracosane D50

Investigation of Microbial Community Activity through Deuterated Alkanes as Biomarkers

Deuterated alkanes, including Tetracosane-D50, are instrumental in tracing the metabolic activities of microbial communities. In environmental and geochemical research, these labeled compounds are used as biomarkers to understand the origin and fate of organic matter. uni-kiel.de By introducing deuterated alkanes into a system, scientists can follow their incorporation into microbial biomass and their transformation products, providing insights into the structure and function of microbial populations. frontiersin.orgresearchgate.net

Table 1: Application of Deuterated Alkanes in Microbial Community Analysis

Application Area Research Focus Key Findings
Environmental Forensics Tracing oil spills and hydrocarbon contamination. researchgate.net Deuterated internal standards, like this compound, improve the accuracy of quantifying petroleum hydrocarbons in environmental samples. researchgate.netpwsrcac.org
Geomicrobiology Understanding the role of microbes in geochemical cycles. frontiersin.org The distribution of n-alkanes, traced with deuterated standards, can indicate the dominant sources of organic matter, such as bacterial or terrestrial plant input. frontiersin.orgdiva-portal.org

| Bioremediation Studies | Assessing the efficiency of microbial degradation of pollutants. caister.com | Following the transformation of deuterated alkanes helps to identify the metabolic pathways and the microorganisms responsible for breaking down contaminants. caister.comnih.gov |

Studies on Hydrocarbon Biotransformation Pathways in Microorganisms

The biotransformation of hydrocarbons by microorganisms is a critical area of research, with implications for bioremediation and industrial biotechnology. caister.commedcraveonline.com Deuterated alkanes are pivotal in elucidating the intricate biochemical reactions involved in these processes. medcraveonline.com By using compounds like this compound, researchers can track the metabolic fate of the alkane molecule and identify the intermediate and final products of its transformation. capes.gov.brnih.gov

Studies have shown that the initial step in the anaerobic metabolism of some n-alkanes by certain bacteria involves the addition of the alkane to a fumarate (B1241708) molecule. capes.gov.brnih.govasm.org This was confirmed through experiments using deuterated n-alkanes, where the resulting alkylsuccinic acid derivatives were found to contain deuterium (B1214612). capes.gov.brnih.gov Subsequent steps in the pathway can also be followed by analyzing the isotopic composition of downstream metabolites. nih.govasm.org

Table 2: Key Findings in Hydrocarbon Biotransformation using Deuterated Alkanes

Microorganism/System Hydrocarbon Studied Key Pathway or Enzyme Identified
Sulfate-reducing bacterial enrichment culture Deuterated n-alkanes (C6 to C12) Initial activation via fumarate addition to form alkylsuccinic acids. capes.gov.brnih.gov
Denitrifying bacterium (Strain HxN1) Deuterated n-hexane Formation of a suite of fatty acid metabolites following initial activation. asm.org

Role of Deuteration in Modulating Pharmacokinetic and Metabolic Profiles in Drug Development Processes

The strategic replacement of hydrogen with deuterium in drug molecules, a process known as deuteration, has emerged as a significant tool in drug development to improve the pharmacokinetic and metabolic profiles of pharmaceuticals. nih.govnih.gov This approach leverages the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down the rate of metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.ingabarx.com

The primary goal of deuteration is often to reduce the rate of systemic clearance of a drug, thereby increasing its biological half-life. juniperpublishers.com This can lead to several potential benefits, including the ability to maintain therapeutic drug concentrations with lower or less frequent dosing. nih.govinformaticsjournals.co.in Furthermore, by selectively deuterating specific metabolic "soft spots" on a molecule, it is possible to redirect metabolic pathways away from the formation of toxic or inactive metabolites, potentially enhancing the drug's safety and efficacy profile. nih.gov

The methodology of deuteration can vary. While the use of expensive D2 gas for catalytic deuteration is one route, deuterium oxide (D2O) is a more common and cost-effective source of deuterium. juniperpublishers.com Newer methods, such as a flow synthesis system using a proton-conducting membrane and heavy water (D2O), offer an environmentally friendly process at ambient pressure and room temperature. bionauts.jp This system has shown high efficiency in introducing deuterium into molecules like ibuprofen. bionauts.jp

Table 3: Methodologies and Effects of Deuteration in Drug Development

Deuteration Methodology Key Features Impact on Pharmacokinetics
Catalytic Deuteration Utilizes D2 gas and a metal catalyst. juniperpublishers.com Can be rapid for deuterating olefinic and acetylenic bonds. juniperpublishers.com
Deuterium Exchange Uses deuterium oxide (D2O) as the deuterium source. juniperpublishers.com A relatively inexpensive and accessible method. juniperpublishers.com

| Flow Synthesis System | Employs a proton-conducting membrane and D2O. bionauts.jp | Low environmental impact, high reaction performance, and reusable raw materials. bionauts.jp |

The application of deuteration has led to the development of approved drugs, such as deutetrabenazine, and continues to be an active area of research for both new and existing therapeutic agents. nih.govnih.gov

Future Research Directions and Emerging Paradigms for Tetracosane D50

Integration with Novel Hyphenated Analytical Technologies

Tetracosane-D50 is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of hydrocarbons and other organic compounds in complex matrices. copernicus.orgresearchgate.net Future research will likely see its integration with more advanced and powerful hyphenated analytical techniques, which couple separation methods with various detection technologies. ajrconline.org

The evolution of analytical chemistry towards multi-dimensional analysis will enhance the utility of this compound. researchgate.net Emerging hyphenated systems offer improved resolution, sensitivity, and speed, allowing for more comprehensive sample characterization. ajrconline.org

Potential future integrations include:

Two-Dimensional Gas Chromatography (GCxGC-MS): This technique provides significantly higher resolution than conventional GC-MS, making it ideal for separating the complex mixtures found in environmental and biological samples. concawe.eu this compound can serve as a robust internal standard to ensure accurate quantification across the highly detailed chromatograms produced.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is common for alkanes, advanced LC-MS interfaces like Atmospheric Pressure Chemical Ionization (APCI) are capable of analyzing non-polar compounds like Tetracosane (B166392). mdpi.com The development of LC-MS methods for long-chain alkanes would benefit from the use of this compound as an internal standard, particularly for samples that are not amenable to GC analysis. researchgate.netmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC-MS): This technique offers a high-throughput method for sample analysis. Coupling HPTLC with mass spectrometry via an elution-based interface allows for both quantification and structural identification. mdpi.com this compound could be employed as a standard for the quantification of lipids and other hydrocarbons separated on the HPTLC plate.

Table 1: Comparison of Analytical Techniques for this compound Application

Technique Primary Application Future Role of this compound Anticipated Benefits
GC-MS Quantification of hydrocarbons in environmental and biological samples. copernicus.orgresearchgate.net Continued use as a primary internal standard. High precision and established methodology.
GCxGC-MS High-resolution separation of complex organic mixtures. concawe.eu Internal standard for enhanced quantitative accuracy in complex matrices. Unprecedented separation power for isomeric and isobaric compounds.
LC-APCI-MS Analysis of non-polar compounds not suitable for GC. mdpi.com Internal standard for emerging LC-based methods for alkanes. Broader applicability for diverse sample types.
HPTLC-MS High-throughput screening and quantification of lipids. mdpi.com Standard for quantitative analysis in rapid screening applications. Increased sample throughput and efficiency.

Development of Advanced and Sustainable Deuteration Synthesis Routes

The synthesis of deuterated compounds is crucial for their application in research. researchgate.net Traditional methods for producing deuterated alkanes often involve high temperatures, strong acids, or expensive catalysts. Future research is increasingly focused on developing more sustainable, efficient, and cost-effective synthesis routes.

Emerging strategies for the deuteration of organic molecules include:

Photocatalysis: This approach uses light to drive chemical reactions, often under mild conditions. rsc.org Recent studies have demonstrated the use of photocatalysts like titanium dioxide (TiO2) to facilitate the deuteration of carboxylic acids using heavy water (D2O) as the deuterium (B1214612) source. rsc.orgrsc.org This method offers a greener alternative to traditional chemical reductions. rsc.org For example, a gold-loaded TiO2 photocatalyst has been shown to produce deuterated undecane (B72203) from lauric acid with a yield of 15.3% and a deuteration ratio of 85.1%. rsc.org

Electrocatalysis: Electrochemical methods provide another green and highly selective approach to deuteration. xmu.edu.cn These reactions can often use D2O as the deuterium source and avoid the need for harsh chemical reagents. xmu.edu.cn Recent advancements have shown the successful reductive deuteration of (hetero)arenes using a nitrogen-doped electrode, suggesting a potential pathway for the synthesis of a wide range of deuterated compounds. nih.gov

Catalytic Transfer Deuteration: This technique avoids the use of pressurized deuterium gas by employing readily available deuterium donors. marquette.edu It represents a safer and more practical approach for many laboratories. Research into new catalytic systems, including those based on ruthenium and copper, is expanding the scope of this method for the selective deuteration of alkenes and alkynes. marquette.edu

Heterogeneous Catalysis: The use of solid catalysts, such as metals on a support, can simplify product purification and catalyst recycling, contributing to a more sustainable process. researchgate.net Research into earth-abundant metal catalysts is particularly promising for developing cost-effective deuteration methods. researchgate.net

Expansion of Tracer Applications in Climate Science and Paleoclimate Reconstruction

Deuterated n-alkanes, derived from plant leaf waxes, are valuable biomarkers in paleoclimate research. tandfonline.comnih.gov The stable hydrogen isotopic compositions (δD or δ2H) of these compounds found in soil and sediment cores can provide insights into past climatic conditions. plos.orgnih.gov While much of this research has focused on naturally occurring deuterated alkanes, synthetic standards like this compound are essential for the accurate quantification of these biomarkers.

Future research will likely expand the use of deuterated alkanes as tracers in several ways:

Refining Paleohygrometry: The "coupled isotope approach," which combines the analysis of hydrogen isotopes in n-alkanes (δ2Hn-alkane) with oxygen isotopes in sugars (δ18Osugar), can help disentangle changes in precipitation sources and relative humidity in the past. researchgate.net Accurate quantification of n-alkanes using standards like this compound is fundamental to the reliability of these reconstructions.

Understanding Isotopic Fractionation: Studies have shown that the δ2H of n-alkanes in soils may not directly reflect the δ2H of precipitation, due to factors like evapotranspiration affecting the leaf water isotopic composition. tandfonline.comnih.gov Laboratory experiments and field studies using known quantities of deuterated tracers could help to better constrain the fractionation factors involved, leading to more accurate paleoclimate models.

Tracing Modern Environmental Processes: Deuterium is used as a tracer in modern hydrology to map water and wastewater movement. isowater.com The high hydrophobicity and stability of this compound make it a potential candidate for tracing the movement of non-polar contaminants or studying the fate of long-chain hydrocarbons in various environmental systems.

Exploration of this compound in Material Science for Deuterium-Enhanced Properties

The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials. resolvemass.ca The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. nih.gov This increased bond strength can lead to enhanced material stability. rsc.org

While research in this area has often focused on polymers and other complex molecules, the principles can be extended to compounds like this compound, which can serve as a model compound or a component in new materials. researchgate.netresearchgate.net

Emerging research directions include:

Enhanced Thermal and Oxidative Stability: The stronger C-D bonds in deuterated compounds can increase their resistance to thermal and oxidative degradation. rsc.org This property is being explored to improve the lifetime of materials like organic light-emitting diodes (OLEDs) and semiconductors. isowater.comacs.org this compound could be investigated as a component in deuterated waxes, lubricants, or phase-change materials with enhanced durability.

Altered Physical Properties: Deuteration can influence properties such as melting point, boiling point, and solubility. cymitquimica.comnih.gov For instance, the melting point of deuterated n-alkanes has been observed to be lower than their hydrogenated counterparts. nih.gov These subtle changes could be exploited in applications requiring precise control over material properties.

Neutron Scattering Studies: Deuterated materials are crucial in neutron scattering techniques, as the difference in scattering cross-sections between hydrogen and deuterium allows for "contrast matching," making specific parts of a molecular structure visible. resolvemass.ca Deuterated alkanes like this compound can be used in studies of polymer melts, surfactants, and other soft matter systems.

Q & A

Q. What are the recommended safety protocols for handling Tetracosane-D50 in laboratory settings?

  • Methodological Answer : Safety protocols must account for conflicting hazard classifications. For example, Toronto Research Chemicals classifies this compound as acutely toxic (oral, skin, and eye irritant; H302, H315, H319, H335) , whereas Larodan AB states it is non-hazardous under standard conditions . To mitigate risks:
  • Use PPE (gloves, goggles, lab coats) and ensure proper ventilation.
  • Consult both suppliers' safety data sheets (SDS) and verify local regulatory guidelines.
  • Conduct a pilot toxicity assessment if using the compound for the first time in a novel experimental setup .

Q. How is this compound utilized as an internal standard in GC-MS analysis?

  • Methodological Answer : this compound is used to calibrate instruments and normalize data in organic compound quantification. For example:
  • In aerosol studies, it serves as a recovery standard during soxhlet extraction and derivatization steps .
  • Co-inject with samples to correct for matrix effects and instrument variability. Validate retention times and SIM masses against authentic standards to ensure specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard classifications of this compound across safety data sheets?

  • Methodological Answer : Discrepancies arise due to differing classification methodologies (e.g., Toronto Research Chemicals uses OSHA standards, while Larodan relies on EU regulations ). To address this:
  • Cross-reference with third-party databases (e.g., IUCLID, RTECS) and updated regulatory lists (1272/2008 Annex I).
  • Perform small-scale toxicity assays (e.g., acute dermal exposure tests) under controlled conditions .
  • Document batch-specific purity (>99% per Larodan ) and verify via independent analytical methods (e.g., NMR or HPLC) .

Q. What methodological considerations are critical when using this compound as an internal standard for quantifying organic tracers?

  • Methodological Answer :
  • Purity Verification : Confirm deuterium enrichment (>99%) to avoid isotopic interference .
  • Matrix Compatibility : Test solubility in extraction solvents (e.g., dichloromethane:methanol mixtures) to ensure homogeneity .
  • Data Validation : Compare results with alternative internal standards (e.g., cis-ketopinic acid) to detect method-specific biases .

Q. How should researchers design experiments to account for potential batch-to-batch variability in this compound?

  • Methodological Answer :
  • Batch Testing : Quantify impurities via GC-MS or FTIR before use.
  • Third-Party Certification : Request certificates of analysis (CoA) from suppliers .
  • Blind Controls : Include blank samples spiked with this compound to identify contamination or degradation during storage .

Data Analysis and Experimental Design

What frameworks are recommended for formulating research questions involving this compound in environmental chemistry?

  • Methodological Answer : Use structured frameworks to ensure rigor:
  • PICO : Define Population (e.g., aerosol samples), Intervention (e.g., this compound spiking), Comparison (e.g., non-deuterated tetracosane), and Outcome (e.g., recovery efficiency) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored matrices), and Ethical (e.g., safe disposal protocols) .

Q. How can researchers address uncertainties in GC-MS data when using this compound for quantification?

  • Methodological Answer :
  • Error Propagation : Calculate uncertainties from recovery rates (e.g., ±5% deviation in internal standard response) .
  • Multipoint Calibration : Use ≥3 concentration levels to establish linearity and limit of detection (LOD) .
  • Blind Replicates : Analyze triplicate samples to assess intra- and inter-day precision .

Contradiction and Validation

Q. What steps should be taken if experimental results conflict with established toxicity profiles of this compound?

  • Methodological Answer :
  • Source Audit : Verify SDS versions and supplier testing protocols (e.g., Toronto Research Chemicals vs. Larodan AB ).
  • In Silico Modeling : Predict toxicity using QSAR tools if empirical data are lacking .
  • Peer Consultation : Share findings with institutional safety committees or regulatory bodies for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.